molecular formula C18H17N3O2 B2979317 N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1031993-07-3

N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2979317
CAS No.: 1031993-07-3
M. Wt: 307.353
InChI Key: ZOBCHZGQAARDSA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2-methylphenyl group attached to the acetamide nitrogen and a 2-methylquinazolin-4-yloxy moiety as the oxygen-linked substituent. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.4 g/mol . The compound’s structure combines the acetamide backbone with a quinazoline ring system, a scaffold known for diverse pharmacological activities, including anti-inflammatory and anticonvulsant effects .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-7-3-5-9-15(12)21-17(22)11-23-18-14-8-4-6-10-16(14)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBCHZGQAARDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions: The 2-methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.

    Coupling Reactions: The final step involves coupling the quinazoline derivative with 2-methylphenyl acetamide using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products:

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex quinazoline derivatives.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays to study enzyme interactions.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit various kinases, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation. The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide with structurally or functionally related acetamide and quinazoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Properties Reference
This compound C₁₉H₁₉N₃O₂ 321.4 2-methylphenyl acetamide; 2-methylquinazolin-4-yloxy Not explicitly reported; inferred from analogs
N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide C₁₈H₁₆ClN₃O₂ 341.8 5-chloro-2-methylphenyl substituent; 2-methylquinazolin-4-yloxy Undisclosed; potential enhanced bioactivity via Cl
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C₁₇H₁₂Cl₂N₂O₃ 367.2 Dichlorophenylmethyl group; quinazolin-2,4-dione core Anticonvulsant activity (preclinical)
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₈H₁₈N₄O₂ 338.4 Ethylamino side chain; 4-oxo-2-phenylquinazoline Anti-inflammatory (comparable to Diclofenac)
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide C₂₄H₂₁N₃O₄ 415.4 4-methoxyphenoxy group; 4-oxoquinazolinone Undisclosed; potential solubility modulation via OMe
2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide C₁₈H₁₄Br₂N₂O₃ 482.1 Dibromoquinoline; 2-methoxyphenyl Structural analog with halogen-enhanced lipophilicity

Key Observations:

Substituent Effects on Bioactivity: The introduction of electron-withdrawing groups (e.g., chlorine in N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide) may enhance binding affinity to target proteins compared to the parent compound . Ethylamino side chains in quinazoline acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) correlate with anti-inflammatory activity, suggesting that substituent flexibility influences pharmacological profiles .

Quinazoline Core Modifications: The 4-oxoquinazolinone moiety in compounds like 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide may improve hydrogen-bonding interactions with biological targets compared to non-oxidized quinazolines .

Synthetic Accessibility :

  • The parent compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, often using ZnCl₂ or hydrogen peroxide as catalysts/oxidants . Yields and purity vary with substituent complexity; for example, brominated or chlorinated derivatives may require stringent purification .

Physical Properties :

  • Molecular weights range from 321–482 g/mol, with higher values correlating with halogenation or extended aromatic systems. Chlorine or bromine substituents reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to an acetamide group, with a 2-methylphenyl substituent. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight298.35 g/mol
CAS Number1111038-38-0

Quinazoline derivatives are known for their ability to interact with multiple biological targets. The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tyrosine Kinase Receptors : Quinazoline derivatives frequently act as inhibitors of tyrosine kinase receptors, which are overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis.
  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Studies report IC50 values indicating effective growth inhibition.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. In vitro assays revealed that this compound exhibits potent cytotoxicity against several cancer cell lines.

Cell LineIC50 Value (µM)Reference
HepG210.82 - 29.46
MCF-77.09 - 31.85

These values indicate that the compound's effectiveness varies depending on the specific cancer type and the structural modifications made to the quinazoline scaffold.

Antimicrobial Activity

In addition to its antitumor properties, quinazoline derivatives have also been evaluated for antimicrobial activity. Although specific data for this compound is limited, related compounds have shown promising results against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Activity : A systematic evaluation of quinazoline derivatives indicated that modifications at the phenyl ring significantly affect anticancer activity. Compounds with electron-donating groups exhibited enhanced efficacy against HepG2 and MCF-7 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • In Silico Studies : Docking studies have been conducted to predict the binding affinity of this compound to target enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). These studies suggest that the compound could serve as a lead structure for further drug development aimed at inhibiting key pathways in cancer cells .
  • Pharmacophore Modeling : Recent advances in pharmacophore-based modeling have aimed at optimizing the structure of quinazoline derivatives for selective action against cancer cells while minimizing toxicity to healthy cells .

Q & A

Basic: What are the established synthetic routes for N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting with the quinazolinone core. A common approach includes:

  • Step 1: Formation of the quinazolinone ring via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation using hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2: Functionalization via condensation with N-(2-methylphenyl)-2-chloroacetamide under N,N′-carbonyldiimidazole (CDI) activation to introduce the acetamide group .
    Key Conditions:
  • Temperature control (~60–80°C) to prevent side reactions.
  • Use of anhydrous solvents (e.g., DMF) under inert atmosphere.
  • Purification via column chromatography to isolate intermediates .

Basic: How is the molecular structure of this compound validated in academic research?

Structural validation employs:

  • X-ray crystallography: Refinement using SHELXL for high-resolution data to resolve anisotropic displacement parameters and confirm stereochemistry .
  • Spectroscopic techniques:
    • ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on phenyl and quinazolinone rings).
    • HRMS for molecular ion confirmation .
      Software tools: WinGX and ORTEP for crystallographic visualization and geometry analysis .

Intermediate: What methodologies are used to evaluate its biological activity, and how are conflicting data resolved?

Assays include:

  • In vitro cytotoxicity (e.g., MTT assay) against cancer cell lines, with IC₅₀ values compared to reference drugs .
  • Enzymatic inhibition studies (e.g., kinase assays) to identify target interactions .
    Data contradiction resolution:
  • Statistical validation (e.g., ANOVA with post-hoc tests) to assess reproducibility.
  • Meta-analysis of structural analogs (e.g., comparing substituent effects on activity) to reconcile discrepancies .

Advanced: How can synthetic yields be optimized for large-scale research applications?

Strategies:

  • Catalyst screening: Use of p-toluenesulfonic acid (PTSA) to accelerate condensation steps .
  • Solvent optimization: Substituting DMF with THF to reduce side reactions while maintaining solubility .
  • Process monitoring: Real-time TLC or HPLC to track intermediate formation and adjust reaction kinetics .

Advanced: What computational approaches are employed to predict its mechanism of action?

  • Molecular docking (AutoDock/Vina): To model interactions with targets like tyrosine kinases, focusing on hydrogen bonding with quinazolinone oxygen and hydrophobic contacts with methyl groups .
  • MD simulations (GROMACS): To assess binding stability and conformational changes over 100-ns trajectories .
    Validation: Correlation of docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Advanced: How are structure-activity relationship (SAR) studies designed for quinazolinone derivatives?

Methodology:

  • Scaffold modification: Systematic substitution of the phenyl and quinazolinone rings (e.g., halogens, methoxy groups) to assess impact on bioactivity .
  • Pharmacophore mapping: Identification of critical motifs (e.g., acetamide linker, quinazolinone core) using 3D-QSAR models .
    Data analysis: Principal component analysis (PCA) to cluster compounds by activity profiles .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges:

  • Disorder in the methylphenyl group due to rotational freedom .
  • Twinning in crystals, complicating intensity data interpretation .
    Solutions:
  • SHELXL’s TWIN/BASF commands to model twinned domains .
  • Hirshfeld surface analysis to resolve weak intermolecular interactions .

Intermediate: How is oral bioavailability predicted for this compound?

Predictive models:

  • Lipinski’s Rule of Five: Molecular weight (MW < 500), logP (~2.5–3.5), and hydrogen bond donors/acceptors .
  • SwissADME: Calculated topological polar surface area (TPSA < 140 Ų) to estimate membrane permeability .
    Experimental validation: Caco-2 cell monolayer assays for passive diffusion rates .

Advanced: How are analytical methods validated for purity assessment?

HPLC-DAD validation parameters:

  • Linearity (R² ≥ 0.995) across 50–150% of target concentration.
  • LOQ/LOD determination via signal-to-noise ratios (10:1 and 3:1, respectively) .
    Impurity profiling: LC-MS/MS to identify by-products (e.g., de-methylated analogs) .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized protocols: Fixed cell passage numbers and serum-free media during cytotoxicity testing .
  • Internal controls: Co-testing with reference compounds (e.g., doxorubicin) to normalize inter-experimental variability .
  • Robust statistical design: Randomized block designs to account for plate effects .

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